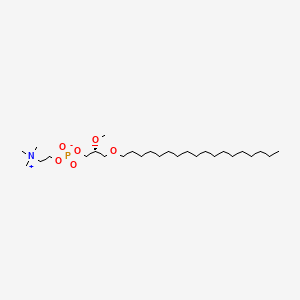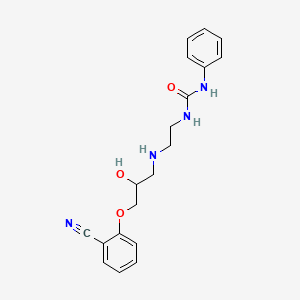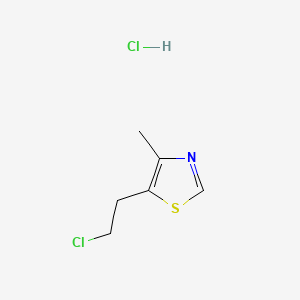
ET-18-OCH3
Übersicht
Beschreibung
Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.
Wissenschaftliche Forschungsanwendungen
Edelfosin, wissenschaftlich bekannt als ET-18-OCH3, ist ein synthetisches Alkylphospholipid mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf die einzigartigen Anwendungen von Edelfosin konzentrieren:
Antitumoraktivität
Edelfosin hat in mehreren menschlichen Tumormodellen eine signifikante Antitumoraktivität gezeigt. Es fördert die Apoptose, insbesondere in androgendeprivierten Prostatatumoren, indem es mit Lipid-Rafts in der Plasmamembran interagiert und ER-Stress induziert .
Anti-Kinetoplastiden-Aktivität
Diese Verbindung ist wirksam gegen Kinetoplastiden, zu denen Parasiten wie Leishmania spp., Trypanosoma cruzi und Trypanosoma brucei gehören. Ihre Struktur ist analog zu Miltefosin, einem weiteren Molekül, das für seine antiparasitären Eigenschaften bekannt ist .
Immunmodulatorische Wirkungen
Edelfosin wurde aufgrund seiner Wirkung auf die Proliferation menschlicher peripherer Blutmononukleare Zellen (PBMCs) und antigenspezifischer T-Zell-Linien auf seine Anwendung als orales Medikament bei Multipler Sklerose (MS) und anderen Autoimmunerkrankungen untersucht .
Pharmakokinetik und Bioverfügbarkeit
Es wurden auch Untersuchungen zur Pharmakokinetik und oralen Bioverfügbarkeit von Edelfosin durchgeführt, insbesondere bei gesunden, immundefizienten und tumortragenden immundefizienten Mausmodellen. Dies umfasst die Untersuchung der Aufnahme und Apoptoseaktivität von Edelfosin in bestimmten Krebszelllinien .
Wirkmechanismus
Target of Action
Edelfosine, also known as ET-18-OCH3, is a synthetic analog of lysophosphatidylcholine . Its primary targets are highly proliferating cells, such as activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts .
Mode of Action
Edelfosine interacts with its targets by incorporating into the cell membrane . It induces apoptosis in tumor cells by intracellular activation of the cell death receptor Fas/CD95 . This intracellular Fas/CD95 activation represents a novel mechanism of action for an antitumor drug .
Biochemical Pathways
Edelfosine affects several biochemical pathways. It inhibits phosphatidylcholine biosynthesis, a critical process for cell membrane integrity . It also interferes with the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway . Furthermore, it modulates the expression and activity of transcription factors .
Pharmacokinetics
It is known that edelfosine shows a high metabolic stability . It is selectively incorporated into tumor cells, suggesting a potential for targeted therapy .
Result of Action
The primary result of edelfosine’s action is the induction of apoptosis in tumor cells . This selective apoptotic response spares normal cells, making edelfosine a promising candidate for cancer therapy . It also reduces the expression of MHC class II molecules and molecules involved in MHC class II-associated processing and presentation .
Action Environment
The action of edelfosine can be influenced by various environmental factors. For instance, its efficacy can be enhanced in the presence of certain immune modulators . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of edelfosine.
Biochemische Analyse
Biochemical Properties
ET-18-OCH3 selectively inhibits phosphatidylinositol-specific phospholipase C . It interacts with enzymes such as sphingomyelinase during its extraction from plasma lipids . The compound’s interaction with these biomolecules plays a crucial role in its function as an antineoplastic drug .
Cellular Effects
This compound has a selective cytotoxic action against transformed cells . It promotes apoptosis in tumor cells through intracellular activation of Fas/CD95 . This compound has been reported to be accumulated in the plasma membrane , indicating its significant impact on cellular processes.
Molecular Mechanism
The molecular mechanism underlying the apoptotic action of this compound involves membrane rafts and Fas/CD95 death receptor . It induces cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling, before the onset of apoptosis in human leukemic cells . This translocation of Fas into membrane rafts may provide a mechanism for amplifying Fas signaling by reorganization of membrane microdomains .
Transport and Distribution
This compound is known to be accumulated in the plasma membrane This suggests that it may be transported and distributed within cells and tissues via lipid transport mechanisms
Subcellular Localization
This compound is known to induce cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling This suggests that this compound may localize to these membrane rafts within the cell
Eigenschaften
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922896 | |
| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77286-66-9 | |
| Record name | Edelfosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Edelfosine's primary mechanism of action in tumor cells?
A: Edelfosine interacts with cell membranes, specifically targeting cholesterol-rich lipid rafts. [, ] This interaction disrupts raft organization and function, ultimately triggering cell death. []
Q2: Does Edelfosine's mechanism differ between leukemia and solid tumor cells?
A: Yes, while Edelfosine targets lipid rafts in both cell types, its downstream effects differ. In leukemic cells, Edelfosine promotes apoptosis by recruiting Fas/CD95 death receptors and associated signaling molecules into lipid rafts. [, ] In contrast, Edelfosine induces apoptosis in solid tumor cells primarily through endoplasmic reticulum (ER) stress. []
Q3: How does Edelfosine induce ER stress in solid tumor cells?
A: Edelfosine accumulates in the ER, inhibiting phosphatidylcholine and protein synthesis, depleting ER calcium stores, and upregulating pro-apoptotic proteins like Bax and CHOP/GADD153. [] This ER stress response culminates in caspase activation and apoptosis. []
Q4: Does Edelfosine's activity depend on mitochondrial function?
A: Yes, although initiated through different pathways, both raft- and ER-mediated apoptosis require a mitochondrial-dependent step for complete cell death. [] Edelfosine induces mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation. []
Q5: What role does FOF1-ATP synthase play in Edelfosine's mechanism of action?
A: Edelfosine treatment causes a significant recruitment of FOF1-ATP synthase into lipid rafts in both tumor cells and Leishmania parasites. [] This enzyme, particularly its membrane-embedded FO subunit, appears crucial for Edelfosine-induced cell death. [, ]
Q6: Can Edelfosine induce other forms of cell death besides apoptosis?
A: Yes, Edelfosine can trigger necroptosis in glioblastoma cells, which have low levels of pro-apoptotic proteins. [, ] This regulated necrotic cell death relies on the activation of receptor-interacting protein kinases RIPK1 and RIPK3. [, ]
Q7: Does Edelfosine affect gene expression in tumor cells?
A: Yes, studies show that Edelfosine can alter gene expression in human breast cancer cells. It induces a unique gene expression program, upregulating genes involved in cell growth inhibition, including the EGFR/HER2 inhibitor ERRFI1 (MIG6). []
Q8: What is the molecular formula and weight of Edelfosine?
A8: Edelfosine (C30H62NO8P) has a molecular weight of 595.8 g/mol.
Q9: Are there any specific structural features of Edelfosine crucial for its activity?
A: Yes, the glycerol backbone with its specific substitutions at the sn-2 and sn-3 positions is crucial for Edelfosine's pro-apoptotic activity. [] Modifications to these positions abolish its ability to induce apoptosis. []
Q10: How does Edelfosine's structure contribute to its interaction with lipid rafts?
A: Edelfosine possesses a unique asymmetric structure with two hydrophobic substituents of different lengths. [] This asymmetry allows it to preferentially interact with cholesterol within lipid rafts, disrupting their organization and function. []
Q11: How does Edelfosine impact the physical properties of model membranes?
A: Edelfosine can integrate into model membranes containing cholesterol and sphingomyelin. [, ] At higher concentrations, it alters the phase behavior of these membranes, inducing the formation of gel phases and increasing membrane fluidity, suggesting its potential to disrupt lipid raft organization. [, ]
Q12: How is Edelfosine distributed in the body?
A: Following administration, Edelfosine is widely distributed throughout the body, accumulating in various organs. [, ] Notably, it shows preferential accumulation in tumor tissue compared to other organs. [, ]
Q13: How is Edelfosine eliminated from the body?
A: Edelfosine exhibits slow elimination from the body and is primarily metabolized within tissues. [] The exact metabolic pathways are not yet fully elucidated.
Q14: Are there differences in Edelfosine's pharmacokinetic parameters between healthy and immunocompromised mice?
A: No, studies have not found statistically significant differences in pharmacokinetic parameters between healthy BALB/c mice and immunocompromised SCID mice. [] This suggests consistent pharmacokinetic behavior across different immune statuses.
Q15: Are there any known mechanisms of resistance to Edelfosine in tumor cells?
A: While specific resistance mechanisms remain largely unexplored, some evidence suggests that altered expression levels of PLC-beta1, a potential target of Edelfosine, might correlate with drug sensitivity. [, ] SCLC cells with higher PLC-beta1 expression exhibited greater resistance to Edelfosine compared to NSCLC cells with lower expression. []
Q16: What is known about the toxicity profile of Edelfosine?
A: While generally well-tolerated, Edelfosine can induce some toxicity, particularly at higher doses. [, ] Hemolysis is a known side effect observed in animal models. [] Further research is needed to fully understand its long-term safety profile.
Q17: Can incorporating Edelfosine into liposomes improve its therapeutic index?
A: Yes, encapsulating Edelfosine into liposomes (e.g., TLC ELL-12) reduces its acute toxicity and hemolytic effects compared to the free drug. [, ] This formulation also demonstrates enhanced therapeutic efficacy against various tumor models in mice. [, ]
Q18: What types of cancer have shown sensitivity to Edelfosine in preclinical studies?
A: Edelfosine has demonstrated antitumor activity against a wide range of cancers in preclinical models, including leukemia, lymphoma, melanoma, lung cancer, prostate cancer, and Ewing's sarcoma. [, , , ]
Q19: Does Edelfosine show promise for treating parasitic diseases?
A: Yes, Edelfosine exhibits potent activity against Leishmania parasites. [] It effectively kills both promastigotes and amastigotes in vitro and displays efficacy in animal models of leishmaniasis. []
Q20: How does Edelfosine's antileishmanial activity compare to other alkylphospholipid analogs?
A: Edelfosine demonstrates superior efficacy against Leishmania parasites compared to other alkylphospholipid analogs such as miltefosine, perifosine, and erucylphosphocholine. []
Q21: What are the potential advantages of Edelfosine over existing treatments for leishmaniasis?
A: Edelfosine's oral availability, effectiveness against both parasite stages, and superior efficacy compared to miltefosine make it a promising candidate for leishmaniasis treatment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)




